 
            | REACTION_CXSMILES | [Cl:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[OH:9].[OH:10]O>C(O)(=O)C>[Cl:1][C:2]1[C:3](=[O:9])[CH:4]=[CH:5][C:6](=[O:10])[CH:7]=1 | 
| Name | |
| Quantity | 
                                                                                    5 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C=CC(=C1)Cl)O                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Ti-superoxide                                                                                                                                                                     | 
| Quantity | 
                                                                                    125 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    5 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OO                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                65 (± 5) °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                with stirring at 60-70° C. under inert atmosphere                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                was heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                heated for 1 h                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The catalyst was recovered by simple filtration and corresponding quinone                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                formed (25%)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was separated by chromatographic purification                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    ClC=1C(C=CC(C1)=O)=O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |